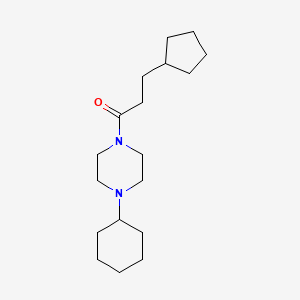![molecular formula C17H19N3O3 B5877239 1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They can interfere with the growth and proliferation of cancer cells, making them a promising area of research for new cancer treatments.
Antioxidant Activity
Quinoline compounds also exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases.
Anti-Inflammatory Activity
These compounds have demonstrated anti-inflammatory effects . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis.
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, the organisms that cause malaria.
Anti-SARS-CoV-2 Activity
Research has indicated that quinoline derivatives may have activity against SARS-CoV-2, the virus that causes COVID-19 .
Antituberculosis Activity
Quinoline compounds have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease.
Industrial Chemistry
Quinoline and its derivatives have versatile applications in the field of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .
Mechanism of Action
Target of Action
The compound “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” is a part of a series of hybrid compounds with previously known anti-mycobacterial moieties attached to quinoxaline, quinoline, tetrazole, and 1,2,4-oxadiazole scaffolds . These compounds have been designed and synthesized to target Mycobacterium tuberculosis (TB) , the pathogen that causes tuberculosis
Mode of Action
It is known that these compounds were evaluated for their in vitro anti-mycobacterial activity . The synthesized compounds were docked against the tuberculosis protein 5OEQ using in silico molecular docking to understand the binding interactions .
Biochemical Pathways
It is known that the compound is part of a series designed to combat mycobacterium tuberculosis, suggesting it may interact with pathways crucial to the survival and proliferation of this bacterium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” have been tested . The results suggest that this series of compounds could be useful for producing innovative and potent anti-tubercular medicines in the future . .
Result of Action
The compound “1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide” has shown promising activity against the Mycobacterium tuberculosis cell line H37Rv . The most active compounds were additionally tested for their cytotoxicity against the RAW 264.7 cell line . These results revealed that the compounds were less harmful to humans .
Action Environment
It is known that the compound is part of a series designed to combat mycobacterium tuberculosis, suggesting it may be effective in the complex and diverse environments where this bacterium can thrive .
properties
IUPAC Name |
1-(2-quinolin-8-yloxyacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-17(22)13-6-9-20(10-7-13)15(21)11-23-14-5-1-3-12-4-2-8-19-16(12)14/h1-5,8,13H,6-7,9-11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDHFVAAJLXVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(8-Quinolyloxy)acetyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)



![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)